N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxyaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a pyrazole derivative under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives .
Scientific Research Applications
N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-methoxyphenyl)benzamide: Similar structure but different functional groups, leading to distinct biological activities.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Shares the methoxyphenyl group but has a different core structure, used in solar cell applications.
Uniqueness
N-(4-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core with morpholine and phenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C22H22N6O2 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H22N6O2/c1-29-18-9-7-16(8-10-18)24-20-19-15-23-28(17-5-3-2-4-6-17)21(19)26-22(25-20)27-11-13-30-14-12-27/h2-10,15H,11-14H2,1H3,(H,24,25,26) |
InChI Key |
XYZDJJIFWCVFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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